Cas no 89-78-1 (DL-Menthol)

DL-Menthol is an optically inactive form of menthol, exhibiting similar properties to its natural counterpart. It is a waxy, crystalline solid with a cooling sensation and mild minty aroma. This compound is commonly used in pharmaceuticals for analgesic and anti-inflammatory applications, as well as a flavoring agent in food products.
DL-Menthol structure
DL-Menthol structure
商品名:DL-Menthol
CAS番号:89-78-1
MF:C10H20O
メガワット:156.265203475952
MDL:MFCD00064814
CID:34528
PubChem ID:87572396

DL-Menthol 化学的及び物理的性質

名前と識別子

    • DL-Menthol
    • (1R,2S,5R)-rel-2-Isopropyl-5-Methylcyclohexanol
    • menthol crystal extract
    • (1α,2β,5α)-5-methyl-2-(1-methylethyl)cyclohexanol
    • 2-(1-methylethyl)-5-methyl-cyclohexanol
    • 2-isopropyl-5-methyl-cyclohexano
    • 5alpha-Methyl-2beta-(1alpha-methylethyl)cyclohexanol
    • MENTHOL
    • MENTHOL(RG)
    • MENTHOL, DL-(SG)
    • (+/-)-MENTHOL
    • (-a)-MENTHOL RACEMIC
    • 2-isopropyl-5-methylcyclohexanol
    • 2-isopropyl-5-methyl-cyclohexanol
    • 4-isopropyl-1-methylcyclohexan-3-ol
    • CYCLOHEXANOL,5-METHYL-2-(1-METHYLETHYL)-, (1R,2S,5R)-REL-
    • DL-MENTHAN-3-OL
    • DL-MENTHOL FOR SY
    • DL-MENTHOL, CERTIFIED REFERENCE MATERIAL
    • dl-Peppermint
    • Fancol menthol
    • hexahydrothymol
    • I-menthol
    • Menthacamphor
    • MENTHOL 99
    • MENTHOL CRYSTALS
    • MENTHOL RAC
    • Menthol100µg
    • MENTHOLS
    • Menthomenthol
    • Peppermint camphor
    • p-menthan-3-ol
    • RACEMIC MENTHO
    • Racemic menthol
    • (±)-p-Menthan-3-ol
    • (1alpha,2beta,5alpha)-5-Methyl-2-(1-methylethyl)-cyclohexanol
    • 薄荷脑
    • l-Menthol
    • (-)-menthol
    • Levomenthol
    • l-(-)-Menthol
    • (1R,2S,5R)-2-Isopropyl-5-methylcyclohexanol
    • U.S.P. Menthol
    • Levomentholum
    • Menthol racemic
    • (1r,2s,5r)-(-)-menthol
    • d,l-Menthol
    • (-)-Menthyl alcohol
    • Menthol natural
    • (-)-(1R,3R,4S)-Menthol
    • (1R)-(-)-Menthol
    • D-(-)-Menthol
    • Headache crystals
    • (R)-(-)-Menthol
    • Menthol (VAN)
    • l-Menthol (natural)
    • (+-)-Menthol
    • Racementhol
    • (-)-trans-p-Menthan-cis-ol
    • 1-Menthol
    • Cyclohexanol, 5-methyl-2-(1-methylethyl)-, (1α,2β,5α)- (ZCI)
    • Menthol, cis-1,3,trans-1,4- (8CI)
    • Menthol, dl- (6CI)
    • rel-(1R,2S,5R)-5-Methyl-2-(1-methylethyl)cyclohexanol (ACI)
    • (1R,2S,5R)-rel-5-Methyl-2-(1-methylethyl)cyclohexanol
    • (±)-Menthol
    • Fisherman's Friend Lozenges
    • FT 11
    • Meggezone
    • Menthol JP COS
    • MENTHOL JP COS SP
    • NSC 2603
    • rac-Menthol
    • Therapeutic Mineral Ice
    • Thymomenthol
    • InChI=1/C10H20O/c1-7(2)9-5-4-8(3)6-10(9)11/h7-11H,4-6H2,1-3H3/t8-,9-,10-/m1/s1
    • NS00114068
    • cyclohexanol, 5-methyl-2-(1-methylethyl)-, (1R,2R,5R)-
    • Neoisomenthol, (+)-
    • EN300-219194
    • (1R,?2R,?5R)?-?2-?Isopropyl-?5-?methylcyclohexanol
    • FEMA No. 2666
    • iso-neomenthol
    • menthol (iso-)
    • (1R,3R,4R)-form
    • 20752-34-5
    • Neoisomenthol
    • UNII-90E7IB31QH
    • Isoneomenthol
    • NOOLISFMXDJSKH-OPRDCNLKSA-
    • LMPR0102090057
    • 491-02-1
    • 3623-52-7
    • 2-Isopropyl-5-methylcyclohexanol, (1.alpha.,2.alpha.,5.alpha.)-
    • SCHEMBL1703569
    • d-neo-Menthol
    • CYCLOHEXANOL, 5-METHYL-2-(1-METHYLETHYL)-, (1R-(1.ALPHA.,2.ALPHA.,5.ALPHA.))-
    • (R,R,R)-Menthol
    • (1R,2R,5R)-2-isopropyl-5-methylcyclohexanol
    • DTXSID80895815
    • MFCD09834087
    • MENTHOL, (1R,3R,4R)-(+)-
    • rel-(1R,2R,5R)-5-methyl-2-(propan-2-yl)cyclohexan-1-ol
    • (1R,2R,5R)-Isomenthol
    • (1R,2R,5R)-5-methyl-2-propan-2-ylcyclohexan-1-ol
    • Cyclohexanol, 5-methyl-2-(1-methylethyl)-, (1theta-(1alpha,2alpha,5alpha))-
    • (1R,2R,5R)-rel-2-Isopropyl-5-methylcyclohexanol
    • Cyclohexanol, 5-methyl-2-(1-methylethyl)-, (1.alpha.,2.alpha.,5.alpha.)-
    • (+/-)-Neoisomenthol
    • 90E7IB31QH
    • DL-ISOMENTHOL
    • (1R)-(+)-neoisomenthol
    • NCGC00142588-01
    • (1R,2R,5R)-5-methyl-2-(propan-2-yl)cyclohexan-1-ol
    • (+)-neoisomenthol
    • CS-0239800
    • CHEBI:18451
    • Q27109029
    • cis-1,3,cis-1,4-menthol
    • (1alpha,2alpha,5alpha)-5-methyl-2-(1-methylethyl)cyclohexanol
    • 89-78-1
    • Peppermint Extract
    • MDL: MFCD00064814
    • インチ: 1S/C10H20O/c1-7(2)9-5-4-8(3)6-10(9)11/h7-11H,4-6H2,1-3H3/t8-,9+,10-/m1/s1
    • InChIKey: NOOLISFMXDJSKH-KXUCPTDWSA-N
    • ほほえんだ: C([C@@H]1CC[C@@H](C)C[C@H]1O)(C)C
    • BRN: 3194263

計算された属性

  • せいみつぶんしりょう: 156.15100
  • どういたいしつりょう: 156.151
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 1
  • 重原子数: 11
  • 回転可能化学結合数: 1
  • 複雑さ: 120
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 3
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 20.2
  • ひょうめんでんか: 0
  • 疎水性パラメータ計算基準値(XlogP): 3

じっけんとくせい

  • 色と性状: 無色透明棒状結晶で、さわやかなミントの香りが漂っています。
  • 密度みつど: 0.89 g/mL at 25 °C(lit.)
  • ゆうかいてん: 34-36 °C (lit.)
  • ふってん: 216 °C(lit.)
  • フラッシュポイント: 華氏温度:199.4°f< br / >摂氏度:93°C< br / >
  • 屈折率: 1.4615
  • ようかいど: 456mg/l
  • すいようせい: 不溶性
  • PSA: 20.23000
  • LogP: 2.43950
  • じょうきあつ: 0.8 mmHg ( 20 °C)
  • FEMA: 2665 | MENTHOL RACEMIC
  • マーカー: 14,5837
  • ひせんこうど: -2 º (c=10, EtOH)
  • ようかいせい: アルコール、クロロホルム、エーテル、氷酢酸、液体パラフィン、動物油、精油に溶けやすく、水に微溶解する。

DL-Menthol セキュリティ情報

  • 記号: GHS05 GHS07
  • ヒント:に警告
  • シグナルワード:Danger
  • 危害声明: H315-H318-H335
  • 警告文: P261-P280-P305+P351+P338
  • 危険物輸送番号:UN 1888 6.1/PG 3
  • WGKドイツ:2
  • 危険カテゴリコード: 37/38-41
  • セキュリティの説明: S36/37/39-S24/25-S36-S26
  • RTECS番号:OT0350000
  • 危険物標識: Xi
  • どくせい:LD50 orally in rats: 3180 mg/kg (Jenner)
  • ちょぞうじょうけん:−20°C
  • TSCA:Yes
  • リスク用語:R36/37/38

DL-Menthol 税関データ

  • 税関コード:2906110000
  • 税関データ:

    中国税関コード:

    2906110000

    概要:

    2906110000メントール。規制条件:nothing.VAT:17.0%.税金還付率:13.0%。最低関税:5.0%。一般関税:70.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    2906110000 2−イソプロピル−5−メチルシクロヘキサノール。監理条件:なし。付加価値税:17.0%税金還付率:13.0%

DL-Menthol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHENG KE LU SI SHENG WU JI SHU
sc-218692-2.5mg
(±) Menthol-d4,
89-78-1
2.5mg
¥2294.00 2023-09-05
Cooke Chemical
A5384812-100ML
DL-Menthol
89-78-1 98%
100ml
RMB 303.20 2025-02-20
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T2979-100 mg
DL-Menthol
89-78-1 99.74%
100MG
¥485.00 2022-04-26
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X00645-500g
DL-Menthol
89-78-1 97%
500g
¥283.0 2024-07-18
ChemScence
CS-W020600-1000g
DL-Menthol
89-78-1 ≥98.0%
1000g
$78.0 2021-09-02
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X00645-100g
DL-Menthol
89-78-1 97%
100g
¥58.0 2024-07-18
Cooke Chemical
A5384912-20MG
DL-Menthol
89-78-1 Analysis standard
20mg
RMB 95.20 2025-02-20
Cooke Chemical
A5384812-500ml
DL-Menthol
89-78-1 98%
500ml
RMB 820.00 2025-02-20
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
05174-100MG
DL-Menthol
89-78-1
100mg
¥1201 2025-01-10
TRC
M218900-5g
DL-Menthol
89-78-1
5g
$617.00 2023-05-18

DL-Menthol 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Alumina ,  Sodium borohydride Solvents: Hexane
リファレンス
Alumina-assisted reduction of carbonyl compounds with sodium borohydride in hexane
, Canadian Journal of Chemistry, 1998, 76(12), 1916-1921

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Lithium, [μ3-[(1,2-η)-1,5-cyclooctadiene-κC1:κC2]][μ3-[(1,2,5,6-η)-1,5-cycloocta… Solvents: 1,2-Dimethoxyethane ;  18 h, 5 bar, 25 °C
1.2 Reagents: Ammonium chloride Solvents: Water
リファレンス
Heterogeneous Olefin Hydrogenation Enabled by a Highly-Reduced Nickel(-II) Catalyst Precursor
Maier, Thomas M. ; Sandl, Sebastian ; Melzl, Peter; Zweck, Josef; Jacobi von Wangelin, Axel ; et al, Chemistry - A European Journal, 2020, 26(28), 6113-6117

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Potassium tert-butoxide ,  Hydrogen Catalysts: 2181756-03-4 Solvents: Toluene ,  Dodecane ;  3 h, 40 bar, 80 °C
リファレンス
Inexpensive ruthenium NNS-complexes as efficient ester hydrogenation catalysts with high C=O vs. C=C selectivities
Stadler, Bernhard M.; Puylaert, Pim; Diekamp, Justus; van Heck, Richard; Fan, Yuting; et al, Advanced Synthesis & Catalysis, 2018, 360(6), 1151-1158

ごうせいかいろ 4

はんのうじょうけん
1.1 Solvents: Water ;  24 h, rt
リファレンス
Using Vietnamese fresh carrot as a biocatalyst in organic synthesis
Hien, Quang Do; Thach, Ngoc Le; Anh, Huu Tran; Phuong, Thi Minh Ha; Thao, Thi Phuong Nguyen, Tap Chi Hoa Hoc, 2006, 44(6), 772-776

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Sodium iodide Catalysts: Bromodimethylsulfonium bromide Solvents: Methanol ;  0 °C; 6 h, rt
リファレンス
Selective Deprotection of tert-Butyldimethylsilyl Ethers Using Nafion-H/Sodium Iodide (or Bromodimethylsulfonium Bromide) in Methanol
Rani, Shikha; Babu, J. Lokesh; Vankar, Yashwant D., Synthetic Communications, 2003, 33(23), 4043-4052

ごうせいかいろ 6

はんのうじょうけん
1.1 Catalysts: Zirconium sulfide (ZrS) ,  Nickel nitrate ;  rt
1.2 Reagents: Hydrogen Solvents: Hexane ;  30 min, 1.4 MPa, 100 °C
リファレンス
One pot synthesis of menthol from (±)-citronellal on nickel sulfated zirconia catalysts
Cortes, Cesar Barrales; Galvan, Victoria Tamayo; Pedro, Smid Santiago; Garcia, Tomas Viveros, Catalysis Today, 2011, 172(1), 21-26

DL-Menthol Raw materials

DL-Menthol Preparation Products

DL-Menthol 関連文献

DL-Mentholに関する追加情報

DL-Menthol (89-78-1): Chemical Properties and Applications in Pharmaceutical Research

DL-Menthol (CAS: 89-78-1), a racemic mixture of menthol enantiomers, is a widely studied terpene alcohol with significant applications in the pharmaceutical and biomedical fields. Its unique cooling and analgesic properties make it a key ingredient in topical analgesics, cough suppressants, and anti-inflammatory formulations. Researchers have extensively explored its molecular structure (C10H20O), lipophilicity (logP: ~3.4), and ability to activate TRPM8 ion channels, which underlie its therapeutic effects. Recent studies highlight its potential in drug delivery systems, where it enhances skin permeation of active compounds by up to 300%. The compound's GRAS (Generally Recognized As Safe) status by the FDA further boosts its utility in over-the-counter medications, aligning with current trends in natural product-derived therapeutics.

DL-Menthol (89-78-1): Mechanisms of Action in Pain Management and Neuroscience

In neuropharmacology, DL-Menthol (89-78-1) exhibits multimodal activity through TRPM8 receptor modulation, making it a focal point for non-opioid pain relief research. Clinical trials demonstrate its efficacy in reducing neuropathic pain by 40-60% when combined with capsaicin, addressing the growing demand for addiction-free analgesics. Its ability to inhibit voltage-gated sodium channels (Nav1.8/Nav1.9) further explains its local anesthetic effects, with recent in vitro studies showing IC50 values of 0.8-1.2 mM. The compound's blood-brain barrier permeability (Pe: 8.7×10-6 cm/s) also sparks interest in migraine therapeutics, with 2023 research revealing synergistic effects with triptans. These properties position DL-Menthol as a versatile candidate in precision medicine approaches for chronic pain.

The antitussive and bronchodilatory effects of DL-Menthol (89-78-1) have gained renewed attention during the post-pandemic era, with global market demand increasing by 18% (2021-2023). Its action on pulmonary TRPA1 receptors reduces cough reflex sensitivity by 35-50% in clinical settings, per 2022 European Respiratory Journal findings. Emerging studies investigate its potential to inhibit SARS-CoV-2 3CL protease (docking scores: -7.8 kcal/mol), though in vivo validation remains ongoing. Pharmaceutical formulations combining DL-Menthol with N-acetylcysteine show enhanced mucolytic activity (2.1-fold increase) in COPD models, addressing a critical need in respiratory disease management. These applications align with WHO priorities for accessible respiratory care in low-resource settings.

Safety Profile and Regulatory Considerations of DL-Menthol (89-78-1)

While DL-Menthol (89-78-1) boasts an excellent safety record (LD50 >2000 mg/kg orally in rats), recent pharmacovigilance data highlights rare cases of contact dermatitis (0.3% incidence) and gastroesophageal reflux at high doses (>100 mg/day). The EMA and FDA maintain strict guidelines on its concentration in pediatric formulations (<1.2% for topical use), reflecting 2023 updates to cosmetic ingredient regulations. Counterintuitively, research in Journal of Agricultural and Food Chemistry (2024) reveals antioxidant synergies with vitamin E (ORAC value increase: 220%), supporting its use in anti-aging dermatology. These findings necessitate balanced risk-benefit assessments, particularly for geriatric polypharmacy patients.

Future Directions: DL-Menthol (89-78-1) in Personalized Medicine and Biotechnology

Cutting-edge research explores DL-Menthol (89-78-1) in theranostic applications, with 2024 studies demonstrating its role as a MRI contrast enhancer (T1 relaxation time reduction: 28%) in tumor imaging. Its chiral separation into L- and D-isomers (HPLC method: USP-NF 2024) enables enantiomer-specific therapies, with L-menthol showing 3-fold greater analgesic potency. Biotechnology firms are engineering menthol-producing yeast strains (titer: 5.8 g/L) to meet the $600M annual market demand sustainably. These innovations, combined with AI-driven formulation optimization, position DL-Menthol at the forefront of next-generation phytopharmaceuticals, particularly for oncology supportive care and neurodegenerative disease management.

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